N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Description
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, a pyrrolidine ring, and a tetrahydroquinazoline core. The presence of these functional groups makes it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c31-23(26-17-21(18-6-5-9-25-16-18)29-12-14-32-15-13-29)22-19-7-1-2-8-20(19)27-24(28-22)30-10-3-4-11-30/h5-6,9,16,21H,1-4,7-8,10-15,17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQUKVRUBSQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)NCC(C4=CN=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the morpholine-pyridine intermediate: This step involves the reaction of morpholine with a pyridine derivative under controlled conditions to form the intermediate compound.
Introduction of the pyrrolidine ring: The intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidine ring into the structure.
Formation of the tetrahydroquinazoline core:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biological interactions due to its unique structure.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. This binding can result in the activation or inhibition of signaling pathways, ultimately affecting cellular processes and physiological responses.
Comparison with Similar Compounds
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other similar compounds, such as:
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: This compound is a selective and potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
(2-morpholin-4-yl-2-pyridin-3-ylethyl)amine: This compound is used in various chemical synthesis and research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
